molecular formula C24H22FN5OS B2524256 (3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone CAS No. 1219914-93-8

(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone

Cat. No. B2524256
CAS RN: 1219914-93-8
M. Wt: 447.53
InChI Key: CYBMEXDASDCFIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C24H22FN5OS and its molecular weight is 447.53. The purity is usually 95%.
BenchChem offers high-quality (3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activity and Therapeutic Potential

Research has shown that certain compounds acting as high-efficacy 5-HT(1A) receptor agonists, similar in some aspects to the chemical structure , have demonstrated significant analgesic properties and therapeutic potential in models of chronic pain and neuropathic pain conditions (Colpaert et al., 2004). Such studies indicate that compounds targeting specific receptors can offer novel approaches for treating difficult conditions like allodynia following spinal cord injury, suggesting a possible research direction for the compound of interest in the domain of pain management.

Chemical Synthesis and Structural Analysis

The synthesis and structural exploration of novel heterocyclic compounds, including those with fluorophenyl groups, have been the subject of extensive research. For instance, the synthesis, structural characterization, and analysis of a novel bioactive heterocycle featuring a fluorobenzo[d]isoxazol group (Prasad et al., 2018) demonstrate the interest in exploring the potential bioactivities of such molecules. This area of research is crucial for the development of new therapeutic agents, as well as for understanding the molecular basis of their activity.

Antimicrobial and Antitubercular Activity

The development of novel compounds with antimicrobial and antitubercular activities remains a critical area of research, given the rising challenge of antibiotic resistance. Compounds similar to the one have been synthesized and evaluated for their antitubercular and antifungal activities, revealing some promising candidates for further development (Syed et al., 2013). Such studies underscore the potential of heterocyclic compounds in addressing infectious diseases.

Antipsychotic-like Properties

Interestingly, some compounds with structural features resembling those of the compound have demonstrated antipsychotic-like properties in behavioral tests without binding to dopamine receptors, suggesting a nondopaminergic mechanism of action (Wise et al., 1986). This highlights a potential area of research for the compound , particularly in the development of novel antipsychotic medications with fewer side effects.

properties

IUPAC Name

[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN5OS/c1-16-20(14-26-30(16)18-9-3-2-4-10-18)24(31)29-13-7-8-17(15-29)22-27-28-23(32-22)19-11-5-6-12-21(19)25/h2-6,9-12,14,17H,7-8,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBMEXDASDCFIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCCC(C3)C4=NN=C(S4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.